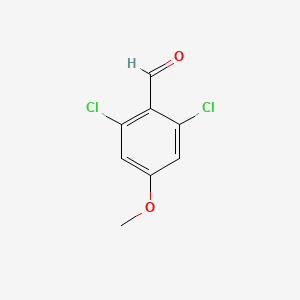

2,6-Dichloro-4-methoxybenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYUCTPCAWSYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82772-93-8 | |

| Record name | 2,6-Dichloro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,6 Dichloro 4 Methoxybenzaldehyde and Its Derivatives

Established Synthetic Routes to 2,6-Dichloro-4-methoxybenzaldehyde

Several methods have been established for the synthesis of this compound, often serving as a critical building block for more complex molecules.

Grignard Exchange Reactions and Formylation Approaches

A common strategy for introducing an aldehyde group onto an aromatic ring is through a Grignard reaction followed by formylation. For instance, a related compound, 2,6-dichloro-4-fluorobenzaldehyde (B1424262), can be synthesized from 1,3-dichloro-2-fluoro-5-iodobenzene. This process involves a Grignard exchange reaction with isopropylmagnesium chloride at low temperatures to form the corresponding phenylmagnesium chloride Grignard reagent. This intermediate is then subjected to a formylation reaction using N,N-dimethylformamide (DMF), followed by hydrolysis with dilute hydrochloric acid to yield the final benzaldehyde (B42025) product. patsnap.com This approach highlights the utility of halogen-metal exchange in preparing functionalized aromatic aldehydes.

Wittig/Campbell and Donald Methods for Stilbene (B7821643) Derivatives Utilizing this compound

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes, including stilbene derivatives, from aldehydes and ketones. wiley-vch.denih.gov This reaction involves the condensation of a phosphorus-stabilized carbanion (a phosphorus ylide) with an aldehyde, such as this compound. fu-berlin.de The reaction is known for its mild conditions and broad applicability, making it a popular choice for preparing both symmetrical and asymmetrical stilbenes. fu-berlin.de For example, benzyltriphenylphosphonium (B107652) chlorides can be condensed with benzaldehydes like this compound in dry methanol (B129727) with sodium methoxide (B1231860) to produce asymmetrical stilbenes as a mixture of E and Z isomers. fu-berlin.de

Synthesis from Chloro-substituted Anisoles

The synthesis of this compound can be achieved by starting from the corresponding chloro-substituted anisoles. fu-berlin.de One effective method is the formylation of these anisoles using dichloromethyl methyl ether (DCME) and titanium tetrachloride (TiCl₄). fu-berlin.de In this procedure, TiCl₄ and DCME are added to a solution of the chloro-substituted anisole (B1667542) in dry dichloromethane (B109758) at 0°C. fu-berlin.de After a short stirring period, the reaction is hydrolyzed with ice and extracted. fu-berlin.de This method, however, can produce a mixture of the desired benzaldehyde and its isomers, which may require separation by column chromatography. fu-berlin.de

Advanced Synthetic Transformations Involving this compound

Beyond its synthesis, this compound serves as a versatile precursor for other important chemical entities.

Conversion to Nitrile Derivatives (e.g., 2,6-Dichloro-4-methoxybenzonitrile)

The conversion of aldehydes to nitriles is a valuable transformation in organic synthesis. Aromatic nitriles can be prepared from the corresponding aldehydes through various methods. One approach involves the dehydration of an intermediate aldoxime. Another method is the direct conversion of the aldehyde. For instance, the related 2-chloro-4-methoxybenzaldehyde (B1588500) can be converted to 2-chloro-4-methoxybenzonitrile (B160724) in high yield using lead(IV) acetate (B1210297). acs.org A more general and selective method for converting aromatic nitriles to aldehydes is the use of lithium diisobutylpiperidinohydroaluminate (LDBPA), which can reduce aromatic nitriles like 2,6-dichlorobenzonitrile (B3417380) to the corresponding aldehyde in high yield. koreascience.kr Conversely, the transformation of an aldehyde to a nitrile can be achieved through various reagents and conditions, often involving the formation of an oxime followed by dehydration. scispace.com

Formation of Schiff Bases and Related Imines using Benzaldehyde Derivatives

The condensation of benzaldehyde derivatives with primary amines to form Schiff bases, or imines, is a fundamental reaction in organic synthesis, yielding compounds with a broad spectrum of applications. jetir.org These reactions are typically straightforward, often involving refluxing the aldehyde and amine in a suitable solvent like ethanol. jetir.orgderpharmachemica.com The formation of the imine bond (C=N) is a key indicator of a successful reaction. rsc.org

Schiff bases derived from substituted benzaldehydes are valuable as intermediates and as final products with diverse biological activities. For instance, Schiff bases synthesized from 3-hydroxy-4-methoxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde (vanillin) derivatives have been shown to act as chelating ligands and exhibit antibacterial properties. rsc.org Similarly, the reaction of p-methoxybenzaldehyde (anisaldehyde) with amines like 3,3'-diamino-diphenyl methane (B114726) produces diimine compounds. derpharmachemica.com The synthesis of Schiff bases can be confirmed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR. rsc.org

The versatility of Schiff base formation allows for the creation of a wide array of derivatives. For example, condensation of hydrazides with various aromatic aldehydes, including p-methoxybenzaldehyde and 2-chloro-6-fluorobenzaldehyde, results in the corresponding Schiff bases with potential antimicrobial activity. mdpi.com The reaction conditions can be adapted to suit the specific substrates, and in some cases, the synthesis can be carried out using solid-liquid phase equilibrium diagrams. rsc.org

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base/Imine | Reference |

| m-Nitrobenzaldehyde | p-Chloroaniline | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | jetir.org |

| Benzaldehyde, p-methoxybenzaldehyde, p-chlorobenzaldehyde | 3,3`-diamino-diphenyl methan | Diimine compounds | |

| 3-Hydroxy-4-methoxybenzaldehyde | 4-chloro-3-nitroaniline | 5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol | derpharmachemica.com |

| 4-Hydroxy-3-methoxybenzaldehyde | 2-amino-4-nitrophenol | 2-(4-hydroxy-3-methoxybenzylidineamino)-4-nitrophenol | derpharmachemica.com |

| 2-hydroxy-4-methoxybenzaldehyde (B30951) | 4-aminobenzoic acid ethyl ester | ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate |

Derivatization for Biological Activity Screening

The chemical scaffold of this compound and related benzaldehydes serves as a starting point for the synthesis of derivatives with potential biological applications. Derivatization is a key strategy to explore structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity.

One common derivatization approach involves the synthesis of Schiff bases, which are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. [2, 4] For example, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde have been used to create copper(II) complexes that show better antimicrobial activity than the parent Schiff base against various microorganisms. The introduction of different substituents on the aromatic rings of the aldehyde and amine components can significantly influence the biological profile of the resulting Schiff base. [4, 27]

Another derivatization strategy involves modifying the core structure to create analogues for anticancer drug discovery. For instance, quinazoline (B50416) derivatives synthesized from substituted benzaldehydes have shown potent antiproliferative activity against several cancer cell lines. These derivatives can be further modified at various positions to optimize their anticancer properties.

Furthermore, benzaldehyde derivatives are used in the synthesis of heterocyclic compounds with potential therapeutic value. For example, 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, synthesized from aldehydes, malononitrile (B47326), and thiols, are of medicinal interest. The derivatization of phenolic monoterpenes like vanillin (B372448) through azo coupling has also been explored to generate compounds with anti-Helicobacter pylori activity.

| Parent Compound | Derivatization Strategy | Resulting Derivative Class | Targeted Biological Activity | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Condensation with amines and complexation with Cu(II) | Copper(II) Schiff base complexes | Antimicrobial | |

| Substituted Benzaldehydes | NHC-catalyzed aroylation and Grignard reaction | 1-Phenyl-1-(quinazolin-4-yl)ethanols | Anticancer | |

| Anisaldehyde | Three-component condensation with malononitrile and thiophenol | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | General Medicinal Interest | |

| Vanillin | Aryl diazotization | Azo derivatives | Anti-Helicobacter pylori |

Novel Synthetic Approaches and Patent Literature

Recent research has focused on developing novel synthetic methods for benzaldehyde derivatives that are not only high-yielding but also environmentally friendly. Additionally, significant effort has been directed towards the stereoselective synthesis of chiral intermediates and the preparation of isotopically labeled compounds for various research applications.

Innovations in High-Yield and Environmentally Benign Syntheses

The development of green synthetic protocols for aldehyde synthesis is a major focus in contemporary organic chemistry. Traditional methods for synthesizing benzaldehydes, such as toluene (B28343) halogenation followed by hydrolysis, can generate significant waste and use hazardous reagents.

One innovative and environmentally friendly approach is the use of water as a solvent for organic reactions. For example, the synthesis of azo Schiff bases has been achieved in high yields by mixing reagents in an aqueous slurry or by grinding at room temperature. Another green method involves the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature, which avoids conventional work-up and purification steps.

Patented methods also reflect the trend towards more efficient and cleaner synthesis. For instance, a method for preparing 2,6-dichlorobenzaldehyde (B137635) involves the chlorination of 2,6-dichlorotoluene (B125461) followed by hydrolysis, a process designed to have easy production control, low material consumption, and reduced waste generation. Similarly, a patented method for synthesizing p-methoxybenzaldehyde uses p-hydroxybenzaldehyde and dimethyl carbonate with a specific catalyst system to achieve a high yield and purity, with a high utilization rate of the methylation reagent.

The preparation of 2,6-dichloro-4-fluorobenzaldehyde has been improved by using a Grignard exchange reaction at low temperatures, which offers high reaction purity and is suitable for mass production. These examples highlight the ongoing efforts to create synthetic routes that are both economically viable and sustainable.

Stereoselective Synthesis of Chiral Intermediates

The stereoselective synthesis of chiral intermediates is crucial for the development of enantiomerically pure pharmaceuticals and other biologically active molecules. Several methods have been developed for the stereoselective synthesis of molecules derived from or related to substituted benzaldehydes.

One notable approach is the stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones, which are precursors to 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones. These compounds have shown cytotoxic activity against cancer cell lines. The stereoselectivity of the addition is a key factor in determining the final product's configuration.

Another example is the stereoselective synthesis of methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, achieved through the reaction of a precursor with diethyl malonate. The stereochemistry of the product was confirmed by X-ray crystallographic analysis.

Furthermore, the synthesis of trans-dihydronarciclasine (B1211340) derivatives containing a 1,4-benzodioxane (B1196944) moiety involves the stereoselective reduction of a ketone intermediate. The choice of reducing agent and reaction conditions is critical for achieving the desired stereoisomer. The development of highly chemo- and stereoselective reductions of sulfinyl ketimines using reagents like Schwartz's reagent has also been a significant advancement in the synthesis of chiral amines.

Synthesis of Isotopically Labeled 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) Derivatives

Isotopically labeled compounds are invaluable tools in various scientific disciplines, including drug development and metabolic research. The synthesis of isotopically labeled derivatives of 2,3-dihydroxy-4-methoxybenzaldehyde and related compounds allows for their use as internal standards in quantitative analysis by mass spectrometry.

For example, deuterium-labeled 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) has been synthesized. This labeled compound can be used in studies investigating the biological effects of the unlabeled compound. Specifically, 4-Methoxybenzaldehyde-d3 and 4-Methoxybenzaldehyde-d2 are available as deuterium-labeled versions of 4-Methoxybenzaldehyde. [18, 16]

The synthesis of isotope-labeled derivatization reagents is another important application. For instance, a deuterium-labeled benzofurazan (B1196253) derivatization reagent, 7-(N,N-dimethylaminosulfonyl)-4-(aminoethyl)piperazino-2,1,3-benzoxadiazole (d6) [DBD-PZ-NH2 (D)], has been synthesized for the accurate quantification of fatty acids using liquid chromatography/mass spectrometry (LC/MS). This reagent allows for the creation of stable isotope-labeled internal standards for various analytes, enabling precise and reliable quantification in biological samples.

Chemical Reactivity and Reaction Mechanisms of 2,6 Dichloro 4 Methoxybenzaldehyde

Nucleophilic Reactions at the Carbonyl Group

The carbonyl group's carbon atom is electrophilic and serves as a primary site for nucleophilic addition reactions. These reactions are fundamental to the synthesis of more complex molecules derived from 2,6-dichloro-4-methoxybenzaldehyde.

The reaction of aldehydes with primary amines or hydrazine (B178648) derivatives to form a carbon-nitrogen double bond is a classic condensation reaction. This process typically involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine (Schiff base) or hydrazone product. gsconlinepress.comnih.gov

While specific studies detailing the condensation of this compound are not extensively documented in readily available literature, the reactivity of analogous compounds provides a clear precedent. For instance, Schiff bases are readily formed from the condensation of various aldehydes and primary amines, a reaction that can be catalyzed by acid, base, or heat. gsconlinepress.com Research on 2-hydroxy-4-methoxybenzaldehyde (B30951) demonstrates its reaction with hydrazine derivatives like isonicotinic acid hydrazide and nicotinic acid hydrazide to form the corresponding o-hydroxy Schiff base hydrazones. researchgate.net Similarly, hydrazones have been synthesized from 2,4-dichlorobenzaldehyde (B42875) and aromatic hydrazines. researchgate.net These examples strongly suggest that this compound will react analogously with amines and hydrazines to form the respective Schiff bases and hydrazones, driven by the electrophilicity of its carbonyl carbon.

Grignard reagents, powerful carbon-based nucleophiles, readily attack the electrophilic carbonyl carbon of aldehydes to form new carbon-carbon bonds, yielding secondary alcohols after an acidic workup.

A documented example of this reaction involves treating this compound with a Grignard reagent prepared from methyl iodide and magnesium. The nucleophilic methyl group from the Grignard reagent adds to the carbonyl carbon, and subsequent workup yields the secondary alcohol, 1-(2,6-dichloro-4-methoxyphenyl)ethan-1-ol.

Interactive Data Table: Grignard Reaction of this compound

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | Methylmagnesium Iodide (CH₃MgI) | Diethyl ether / THF | 1-(2,6-Dichloro-4-methoxyphenyl)ethan-1-ol | 94% |

Electrophilic Aromatic Substitution Reactions

Direct chemical halogenation studies on this compound are not widely reported. However, the principles of electrophilic aromatic substitution allow for a prediction of its behavior. The methoxy (B1213986) group is the most powerful activating group and directs incoming electrophiles to its ortho and para positions. The para position is already occupied. The two ortho positions are sterically hindered by the adjacent, bulky chlorine atoms, making substitution at these sites difficult. General methods for halogenating aromatic rings, such as using Cl₂ with a Lewis acid catalyst like FeCl₃, are known to be effective for introducing chlorine atoms onto a benzene (B151609) ring.

Interestingly, biosynthetic halogenation has been observed in the white-rot fungus Bjerkandera adusta, which can produce 3,5-dichloro-4-methoxybenzaldehyde (B2560759), demonstrating a meta-specific halogenation mechanism relative to the hydroxyl/methoxyl group in its biosynthetic pathway. oup.com

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For this compound, the directing effects of the substituents are crucial. The powerful ortho-, para-directing methoxy group would direct the incoming nitronium ion (NO₂⁺) to the positions ortho to it (positions 3 and 5). However, these positions are sterically shielded by the chlorine atoms at positions 2 and 6.

Studies on similar molecules show that nitration is possible. For example, 2,6-dichlorobenzaldehyde (B137635) can be nitrated to give 2,6-dichloro-4-nitrobenzaldehyde. semanticscholar.org In the case of this compound, the activating effect of the methoxy group, despite the steric hindrance, would likely direct the nitro group to one of the available positions (3 or 5), meta to the deactivating aldehyde and chloro groups. Research on the nitration of other chlorinated hydroxy- and methoxybenzaldehydes confirms that substitution patterns are complex and influenced by steric hindrance and the specific reaction conditions. rsc.org

Mechanistic Investigations of Complex Transformations

Mechanism of Aziridine (B145994) Formation from Chalcones and Hydroxylamine (B1172632)

The reaction of highly substituted chalcones, which can be synthesized from this compound, with hydroxylamine can lead to the formation of trans-configurated 2-benzoyl-3-phenyl-1H-aziridines rather than the expected dioxime or hydroxyamino-oxime products. uni-regensburg.de This transformation represents a unique pathway for aziridine synthesis.

The proposed mechanism for this reaction deviates from previously established routes. uni-regensburg.de It is believed to proceed through the formation of a 1,3-diaryl-3-hydroxyamino-1-propanone intermediate. This intermediate is key to the subsequent ring-closure step. The formation of the aziridine ring is thought to occur via a base-catalyzed intramolecular reaction. In this step, a carbanion is formed at the C-2 position of the propanone backbone, which then performs a nucleophilic attack on the nitrogen atom of the hydroxyamino group. This ring-closure proceeds with the elimination of a hydroxide (B78521) ion (OH⁻) as the leaving group. This mechanism, involving a hydroxyamino propanone intermediate and the expulsion of a hydroxide ion, is a notable and distinct pathway for aziridine synthesis. uni-regensburg.de

Other methods for the aziridination of chalcones include reactions with aminating agents like O-mesitylenesulfonylhydroxylamine or via metal-free processes that follow an aza-Michael-initiated ring closure (aza-MIRC) pathway. libretexts.orgorganic-chemistry.org

Proposed Mechanism:

Chalcone (B49325) Formation: this compound reacts with an appropriate acetophenone (B1666503) to form a highly substituted chalcone.

Hydroxyamination: Hydroxylamine adds to the chalcone to form a 3-hydroxyamino-1,3-diarylpropan-1-one intermediate.

Cyclization: Under basic conditions, a carbanion is generated at C-2, which attacks the nitrogen atom, leading to the formation of the aziridine ring and the elimination of a hydroxide ion. uni-regensburg.de

Amide Formation from Secondary Amine Groups

The synthesis of amides from aldehydes, such as this compound, and secondary amines represents a direct and atom-economical approach compared to traditional methods that start from carboxylic acids. This transformation is typically achieved through oxidative amidation. rsc.org

The general mechanism for the oxidative amidation of an aldehyde with a secondary amine involves two key stages:

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde. This addition leads to the formation of a tetrahedral intermediate known as a hemiaminal. This intermediate exists in equilibrium with the starting aldehyde and amine.

Oxidation: The hemiaminal intermediate is then oxidized to form the final amide product. This step requires an oxidizing agent to remove the hydrogen from the carbon and the nitrogen of the hemiaminal. Various catalytic systems, often involving transition metals like copper, have been developed to facilitate this oxidative step under mild conditions. rsc.org

While many amide synthesis protocols involve the coupling of amines with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides), the direct use of aldehydes is an increasingly important alternative. fishersci.itnih.gov These methods avoid the need for pre-oxidizing the aldehyde to a carboxylic acid, thereby simplifying the synthetic sequence. rsc.org The efficiency and scope of these reactions can be influenced by the choice of catalyst, oxidant, and reaction conditions.

Computational Chemistry and Theoretical Studies of 2,6 Dichloro 4 Methoxybenzaldehyde and Analogues

Density Functional Theory (DFT) Applications

DFT has emerged as a powerful tool for investigating the properties of substituted benzaldehydes. By utilizing functionals like B3LYP in conjunction with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), researchers can accurately model the behavior of these molecules. researchgate.net

Geometry Optimization and Structural Parameters

Theoretical geometry optimization of 2,6-dichloro-4-methoxybenzaldehyde and its analogues is a fundamental step in computational analysis. This process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For instance, studies on related benzaldehyde (B42025) derivatives have shown that geometry optimization using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can accurately predict these structural parameters. nih.gov These calculations are crucial for understanding the steric and electronic effects of substituents on the benzaldehyde scaffold.

The planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) and aldehyde groups are of particular interest. In 4-methoxybenzaldehyde (B44291), the heavy-atom skeleton is planar, and the molecule adopts an anti-conformation regarding the C=O and O-CH3 bonds. mdpi.com The introduction of chloro-substituents at the 2 and 6 positions likely influences the rotational barriers of the methoxy and aldehyde groups due to steric hindrance.

Table 1: Selected Optimized Geometric Parameters of Benzaldehyde Analogues

| Parameter | 4-methoxybenzaldehyde (Theoretical) | 2-methoxybenzaldehyde (B41997) (Theoretical) |

| Bond Lengths (Å) | ||

| C=O | 1.23 | 1.23 |

| C-C (ring avg.) | 1.40 | 1.40 |

| C-O (methoxy) | 1.36 | 1.36 |

| **Bond Angles (°) ** | ||

| C-C-C (ring avg.) | 120.0 | 120.0 |

| C-C=O | 123.0 | 124.0 |

| C-O-C | 117.5 | 118.0 |

This table presents a generalized comparison based on typical values found in computational studies of methoxybenzaldehyde analogues. Actual values for this compound would require specific calculations.

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides a fingerprint of a molecule's vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies, aiding in the assignment of experimental spectra. mdpi.com For substituted benzaldehydes, characteristic vibrational modes include C-H stretching, C=O stretching of the aldehyde group, C-O stretching of the methoxy group, and various ring vibrations.

Computational studies on molecules like 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbozone have demonstrated the utility of normal coordinate analysis to assign vibrational modes. researchgate.net For 4-methoxybenzaldehyde, DFT calculations have been used to simulate and interpret inelastic neutron scattering (INS) spectra, which are sensitive to low-wavenumber vibrations like torsional modes. uc.pt The calculated frequencies are often scaled to correct for anharmonicity and basis set limitations. aip.org

Table 2: Key Vibrational Frequencies for Benzaldehyde Derivatives (cm⁻¹)

| Vibrational Mode | 4-methoxybenzaldehyde (Experimental) | 4-methoxybenzaldehyde (Calculated) | 2-hydroxy-3-methoxybenzaldehyde thiosemicarbozone (Calculated) |

| C=O Stretch | ~1685 | ~1700 | 1571 |

| C-O (methoxy) Stretch | ~1260 | ~1265 | - |

| C-H (aldehyde) Stretch | ~2840 | ~2850 | - |

| Ring C=C Stretch | ~1600, ~1580 | ~1605, ~1585 | 1504, 1596 |

This table is a comparative representation from various sources on related molecules. The exact frequencies for this compound would be influenced by the chloro-substituents.

Electronic Structure Analysis (HOMO-LUMO, TD-DFT)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Time-dependent DFT (TD-DFT) calculations are employed to study the electronic transitions and to simulate UV-Vis absorption spectra. science.govjmaterenvironsci.com These calculations provide insights into the nature of electronic excitations, such as n→π* or π→π* transitions, and the charge transfer that occurs within the molecule upon excitation. science.gov For substituted benzaldehydes, the positions and intensities of absorption bands are influenced by the electronic nature of the substituents. ekb.eg

Table 3: Frontier Molecular Orbital Energies and Gap for a Benzaldehyde Analogue

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-chloro-3-nitrobenzaldehyde | -7.89 | -3.45 | 4.44 |

Data for a related compound is presented to illustrate typical values. The electronic properties of this compound would differ based on its specific substitution pattern.

Molecular Electrostatic Potential (MEP) Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites. nih.gov It illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In benzaldehyde derivatives, the oxygen atom of the carbonyl group typically represents a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the aldehyde proton and regions of the aromatic ring may exhibit positive potential. The MEP analysis for this compound would reveal how the electron-withdrawing chloro groups and the electron-donating methoxy group modulate the electrostatic potential across the molecule. uni.lu

Molecular Dynamics (MD) Simulations

Adsorption Mechanisms on Surfaces

The study of how molecules like this compound and its analogs interact with surfaces is critical for applications ranging from catalysis to environmental remediation. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in elucidating these adsorption mechanisms.

Research on related substituted benzaldehydes demonstrates that the adsorption process on metal surfaces, such as aluminum alloys in acidic media, can be effectively modeled. rsc.org These studies indicate that Schiff bases derived from substituted benzaldehydes act as mixed-type corrosion inhibitors. rsc.org The adsorption of these molecules typically follows the Langmuir adsorption isotherm, suggesting a monolayer coverage on the metal surface. rsc.orgresearchgate.net The mechanism is often a combination of chemical and physical adsorption (chemisorption and physisorption). rsc.org

For instance, in the case of Schiff bases synthesized from 2-methoxybenzaldehyde and 4-methoxybenzaldehyde, DFT calculations have been used to understand their intrinsic properties and adsorption behavior on mild steel in a hydrochloric acid solution. researchgate.net These theoretical calculations, which often correlate well with experimental findings, show that the orientation of the inhibitor molecules on the metal surface leads to the formation of coordination bonds. researchgate.net The Gibbs free energy of adsorption (ΔG°ads) values derived from these studies can indicate the spontaneity of the adsorption process and the stability of the adsorbed layer. researchgate.net For example, a ΔG°ads value of -39.70 kJ mol-1 for a methoxy-substituted Schiff base suggests a strong and spontaneous adsorption process. rsc.org

Similarly, studies on the adsorption of 2,4,6-trichlorophenol (B30397) on activated carbon have shown that the process is spontaneous and exothermic. ncsu.edu The adsorption kinetics in such systems often follow a pseudo-second-order model, and the adsorption isotherm is well-described by the Freundlich model. ncsu.edu These computational and experimental approaches provide a detailed picture of the forces and interactions governing the adsorption of halogenated and methoxy-substituted aromatic aldehydes on various surfaces.

Quantitative Structure-Activity Relationships (QSAR/SAR)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are powerful computational tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. nih.govmdpi.com These models are built by establishing a mathematical correlation between the chemical structure and a specific endpoint, such as a physicochemical property or a biological effect. ecetoc.org

Prediction of Physicochemical Properties

QSAR, often referred to as Quantitative Structure-Property Relationship (QSPR) in this context, is widely used to predict key physicochemical properties of organic compounds. d-nb.inforesearchgate.net These properties, including but not limited to the octanol-water partition coefficient (logP), water solubility, and melting point, are crucial in determining the environmental fate and toxicological profile of chemicals. d-nb.info

The general workflow for developing a QSAR/QSPR model involves several steps:

Data Collection: Gathering a dataset of compounds with experimentally determined values for the property of interest. mdpi.com

Molecular Descriptor Calculation: Generating a wide range of numerical descriptors that encode various aspects of the molecular structure (e.g., topological, electronic, geometric). mdpi.com

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property. mdpi.com

Validation: Assessing the predictive power of the model using internal and external validation techniques. nih.gov

For a molecule like this compound, its physicochemical properties can be estimated using such models. For example, the predicted XlogP value, a measure of hydrophobicity, is 2.6. uni.lu The development of robust QSAR models relies on high-quality data and appropriate modeling methodologies. d-nb.info Various software and platforms are available for predicting these properties, though their performance can vary depending on the underlying models and training data. researchgate.net

Here is a table of predicted physicochemical properties for this compound:

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | uni.lubiosynth.comnih.govsigmaaldrich.com |

| Molecular Weight | 205.04 g/mol | biosynth.com |

| XlogP | 2.6 | uni.lu |

| Monoisotopic Mass | 203.97449 Da | uni.lu |

Correlation with Biological Activity

QSAR models are extensively used in drug discovery and toxicology to predict the biological activity of compounds and to understand the relationship between chemical structure and biological effect. nih.govmdpi.com By correlating molecular descriptors with biological data (e.g., IC₅₀ values), these models can guide the design of new molecules with desired activities. nih.gov

For instance, QSAR studies on 2-acylamino-4,6-diphenylpyridine derivatives as GPR54 antagonists revealed that biological activity is positively correlated with hydrophobicity (LogP) and stretch-bend energy. crpsonline.com Similarly, for a series of phosphodiesterase 4D inhibitors, molecular modeling and QSAR studies have been instrumental in understanding their inhibitory activity. acs.org

In the context of this compound and its analogs, QSAR can be employed to predict their potential biological activities. For example, a study on pyrazole-dimedone hybrids, which included a derivative of 2,6-dichlorobenzaldehyde (B137635), investigated their antimicrobial activity. nih.gov The results showed that the biological activity of these compounds varied with the substituents on the phenyl ring. nih.gov Specifically, the derivative containing the 2,6-dichlorophenyl group showed good activity against C. albicans. nih.gov

Another study focused on the antifungal activity of vanillin (B372448) and its derivatives against Fusarium graminearum. nih.gov While this study did not include this compound, it highlights how structural modifications impact antifungal efficacy, a principle that underpins QSAR analysis. nih.gov

The development of predictive QSAR models for biological activity follows a similar workflow to that for physicochemical properties, involving data collection, descriptor calculation, model building, and rigorous validation. nih.gov The reliability of these models is crucial for their application in areas like virtual screening and lead optimization in drug discovery. nih.gov

Applications in Advanced Materials and Medicinal Chemistry Research

Role as a Chemical Building Block

As a fundamental building block, 2,6-Dichloro-4-methoxybenzaldehyde is utilized in several synthetic pathways to produce intricate organic structures. Its aldehyde functional group and the specific substitution pattern on the aromatic ring allow for controlled and specific chemical modifications.

This compound is an essential precursor for synthesizing various complex molecules, most notably stilbene (B7821643) derivatives. fu-berlin.de These stilbenes are often created through Wittig-type reactions or reductive coupling methods. fu-berlin.denih.gov

For instance, it reacts with related benzyltriphenylphosphonium (B107652) halides via the Wittig/Campbell and Donald method to prepare methoxy-substituted stilbenes. nih.gov Another significant reaction is the reductive coupling of this compound using reagents like TiCl₄/Zn, as described by Mukaiyama, to yield E-1,2-bis(2,6-dichloro-4-methoxyphenyl)ethene. fu-berlin.denih.gov This particular stilbene can then undergo UV light-induced E/Z-isomerization to produce the Z-isomer. nih.gov The stilbenes produced through these methods can be further modified, for example, by catalytic hydrogenation of the double bond to form 1,2-diphenylethanes. nih.gov The compound has also been used in the synthesis of 1-(2,6-dichloro-4-methoxyphenyl)ethan-1-ol. uni-regensburg.de

The utility of this compound extends to the creation of specialized building blocks tailored for drug discovery and development. nih.govgoogle.com It serves as a key intermediate in the synthesis of derivatives used in structure-activity relationship (SAR) studies. nih.gov For example, it was instrumental in preparing 2-chloro-4-methoxybenzonitrile (B160724), a compound not commercially available, which was then used to create N-arylbenzamidines for the synthesis of 1H-imidazole derivatives. acs.org These imidazoles were subsequently evaluated for their biological activity. acs.org This strategic use allows researchers to systematically modify a lead structure to optimize its therapeutic properties. nih.gov

Medicinal Chemistry Applications

In medicinal chemistry, this compound is a precursor to compounds with significant biological activities, particularly in the realm of cancer research.

Research has focused on using this compound to synthesize new biological response modifiers for potential use in breast cancer therapy. nih.govaablocks.com A key lead structure in this area is 1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethane, for which this compound is a critical starting material for its derivatives. nih.gov The resulting compounds, such as 1-(2,6-dichloro-4-hydroxyphenyl)-2-phenylethanes, are designed to modify the immune response, which is a crucial aspect of their antitumor activity. nih.gov

Derivatives synthesized from this compound have been investigated for their antiestrogenic properties. nih.gov Several of the 1-(2,6-dichloro-4-methoxyphenyl)-2-phenylethenes demonstrated antiestrogenic effects in scientific tests. nih.gov The mechanism of this antiestrogenic action involves inhibiting the production of endogenous estrogens in cells. biosynth.com These compounds can also bind to estradiol, preventing it from binding to the estrogen receptor, which in turn inhibits estradiol-initiated cell proliferation. biosynth.com

The antiestrogenic properties of compounds derived from this compound make them subjects of interest in breast cancer therapy research. nih.govnih.gov By binding to the estrogen receptor, these molecules can prevent it from interacting with DNA, thereby suppressing cellular proliferation, a key process in tumor formation. biosynth.com It is hypothesized that derivatives with antiestrogenic effects may inhibit breast cancer development by competing with the body's own estrogens for binding to the receptor. nih.gov This approach is particularly relevant for hormone-sensitive breast cancers. nih.gov

Antimicrobial Activity of Derivatives

Derivatives of chlorinated benzaldehydes are an area of interest in the search for new antimicrobial agents. Research has been conducted on Schiff base ligands and their metal complexes derived from precursors related to this compound.

One area of study involves the synthesis of Schiff base ligands and their subsequent complexation with various transition metals. For instance, the Schiff base (E)–N1- (2,6-dichloro benzylidene) 7-methoxy benzofuran (B130515) -2-carbohydrazide, a derivative synthesized using 2,6-dichlorobenzaldehyde (B137635), has been used to create complexes with several divalent transition metals. jetir.org These complexes were subsequently tested for their antibacterial activity against a panel of microbes. The study reported that the metal complexes, particularly those involving Cobalt (II), Nickel (II), and Copper (II), demonstrated significant activity against all tested microorganisms. jetir.org The formation of these metal complexes is believed to enhance the biological activity of the parent Schiff base ligand. jetir.org

Table 1: Antimicrobial Activity of 2,6-Dichlorobenzaldehyde Derivative Complexes

| Derivative Name | Metal Ion | Reported Activity |

|---|---|---|

| (E)–N1- (2,6-dichloro benzylidene) 7-methoxy benzofuran -2-carbohydrazide | Co(II) | Highly active against all tested microbes jetir.org |

| Ni(II) | Highly active against all tested microbes jetir.org | |

| Cu(II) | Highly active against all tested microbes jetir.org |

Corrosion Inhibition Studies of Schiff Base Derivatives

While Schiff bases derived from various substituted benzaldehydes are widely studied as corrosion inhibitors for metals in acidic environments, specific research detailing the use of Schiff base derivatives from this compound for this purpose is not extensively documented in the available literature. nih.govijcce.ac.irnih.govmedcraveonline.comresearchgate.net The general principle of these inhibitors relies on the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the Schiff base structure, which facilitate adsorption onto the metal surface, thereby forming a protective layer. nih.gov Studies on related compounds, such as those from 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde (B44291), have shown effective corrosion inhibition for mild steel in hydrochloric acid. nih.govresearchgate.net

Other Research Applications

Beyond the specific applications mentioned above, this compound and its derivatives are utilized in other specialized areas of chemical synthesis and research.

Ligands in Coordination Chemistry

The structural features of this compound derivatives make them suitable for use as ligands in coordination chemistry. The nitrogen and oxygen atoms present in its Schiff base derivatives can act as donor sites, forming stable complexes with a variety of metal ions.

Research has shown that Schiff base ligands derived from closely related precursors like 2,6-dichlorobenzaldehyde can coordinate with divalent transition metals such as Co(II), Ni(II), and Cu(II). jetir.org Spectroscopic and analytical data suggest that these ligands are bidentate, coordinating through the oxygen of the carbonyl group and the nitrogen of the hydrazine (B178648) group, leading to the formation of complexes with an octahedral geometry. jetir.org

Furthermore, this compound itself is a key intermediate in the synthesis of more complex molecules that serve as ligands. For example, it is used in the preparation of stilbene derivatives. nih.gov These stilbenes can then be hydrogenated and demethylated to create complex ethane (B1197151) structures, such as 1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethane, which has been investigated as a pharmacophore for platinum(II) complexes in cancer research. nih.gov

Pigments and Dyes

The use of this compound as a direct precursor in the synthesis of commercial pigments and dyes is not widely reported in scientific literature. The synthesis of dyes, particularly azo dyes, typically involves the coupling of diazonium salts with electron-rich coupling components like phenols or anilines. researchgate.net While substituted aldehydes can be part of more complex dye structures, the specific role of this compound in this application is not prominently featured.

Catalysts in Organic Reactions

There is limited evidence in the available literature of this compound or its derivatives being employed as catalysts in organic reactions. It is more commonly utilized as a reactant or a building block for creating more complex molecules. For instance, it undergoes reductive coupling reactions, catalyzed by systems like TiCl₄/Zn, to produce stilbene derivatives. nih.govfu-berlin.de In this context, the compound is the substrate being transformed, rather than the agent facilitating the transformation.

Environmental Fate and Degradation Research

Degradation Pathways and By-products

2,6-Dichloro-4-methoxybenzaldehyde can be introduced into the environment as a transformation product of other organic molecules. Its subsequent fate is determined by various degradation processes, primarily photodegradation and reactions with chemical disinfectants like chlorine.

Photodegradation, the breakdown of compounds by light, is a critical pathway for the transformation of many organic pollutants in surface waters. For instance, the widely used sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC) is known to degrade under the influence of UV radiation, especially in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) and chlorinating agents. d-nb.inforesearchgate.netarxiv.org Experimental studies have shown that the photodegradation of EHMC in the presence of H₂O₂ and hydrochloric acid (HCl) under UV light leads to the formation of various chloro-substituted aromatic compounds. researchgate.netarxiv.org

The process often involves the initial breakdown of the parent compound into simpler intermediates like 4-methoxycinnamic acid (4-MCA) and 4-methoxybenzaldehyde (B44291) (4-MBA). researchgate.netarxiv.org These intermediates can then undergo further transformation. While direct photodegradation studies on this compound are not extensively documented in the provided research, the formation of related chlorinated benzaldehydes through the photodegradation of precursors is a key pathway. For example, the irradiation of EHMC in systems containing chlorine sources can produce compounds such as 3-chloro-4-methoxybenzaldehyde (B1194993) and 3,5-dichloro-4-methoxybenzaldehyde (B2560759). arxiv.orgresearchgate.net

Chlorination is a standard method for disinfecting drinking water and swimming pool water, which can lead to the formation of various disinfection by-products (DBPs) when chlorine reacts with organic matter. acs.org Precursor compounds such as EHMC and 4-methoxycinnamic acid (MCA) have been shown to react with hypochlorous acid (HOCl), the active agent in chlorine-based disinfectants, to form a range of chlorinated products. researchgate.netmdpi.com

The reaction of EHMC with HOCl can cleave the molecule's C=C double bond, resulting in the formation of compounds including 3-chloro-4-methoxybenzaldehyde. researchgate.netunina.it Further reactions can lead to dichlorinated derivatives. Studies investigating the degradation of EHMC in the presence of reactive chlorine species have identified 3,5-dichloro-4-methoxybenzaldehyde as a significant by-product. arxiv.orgresearchgate.net

The chlorination of MCA, another degradation product of EHMC, can yield a different set of highly chlorinated and potentially toxic by-products, such as 2,4-dichlorophenol, 2,4,6-trichlorophenol (B30397), and 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ). researchgate.netresearchgate.net These compounds are recognized as hazardous DBPs that have been identified in drinking water. researchgate.net The formation of these varied by-products highlights the complex chemical transformations that can occur during water disinfection processes.

| Precursor Compound | Reaction Condition | Resulting By-products | Reference |

|---|---|---|---|

| 2-ethylhexyl-4-methoxycinnamate (EHMC) | Reaction with HOCl | 3-chloro-4-methoxybenzaldehyde, 1-chloro-4-methoxybenzene, 1,3-dichloro-2-methoxybenzene, 2-ethylhexyl chloroacetate | researchgate.netmdpi.comunina.it |

| EHMC | Photodegradation with H₂O₂/HCl/UV | 3-chloro-4-methoxybenzaldehyde, 3,5-dichloro-4-methoxybenzaldehyde, 3-chloro-4-methoxyphenol, 2,5-dichloro-4-methoxyphenol | arxiv.org |

| 4-methoxycinnamic acid (MCA) | Reaction with HOCl | 2,4-dichlorophenol, 2,6-dichloro-1,4-benzoquinone, 1,2,4-trichloro-3-methoxybenzene, 2,4,6-trichlorophenol | researchgate.netresearchgate.net |

Environmental Monitoring and Detection

The detection of a chemical in various environmental compartments is essential for assessing exposure and potential risk. While direct environmental monitoring data for this compound is limited, extensive monitoring has been conducted for its parent compounds and related DBPs. The precursor EHMC has been detected in surface waters, swimming pools, and drinking water. d-nb.info

The focus of many environmental surveys has been on regulated or well-known DBPs. For example, 2,6-dichloro-1,4-benzoquinone (DCBQ), a transformation product of related compounds, has been identified as an emerging DBP in drinking water. researchgate.net Similarly, brominated benzaldehydes like 3,5-dibromo-4-hydroxybenzaldehyde (B181551) have been detected in chlorinated saline sewage effluents, indicating that halogenated benzaldehydes are a relevant class of DBPs formed under specific conditions. ibimapublishing.com The lack of specific monitoring for this compound may be due to its status as a secondary by-product, but its potential presence is inferred from the detection of its precursors and structurally similar compounds.

Structure-Activity Relationship (SAR) in Environmental Persistence

Structure-Activity Relationship (SAR) models are theoretical tools used to predict the environmental fate and toxicological properties of a chemical based on its molecular structure. d-nb.infonih.gov These models can estimate properties like persistence, bioaccumulation, and mobility without extensive experimental testing.

For chlorinated aromatic compounds like this compound, key structural features influence their environmental behavior. The presence and position of chlorine atoms on the benzene (B151609) ring are particularly important. Chlorination generally increases the molecular weight and lipophilicity (affinity for fats), which can lead to greater persistence and potential for bioaccumulation.

SAR studies on the degradation products of EHMC have predicted that methoxybenzaldehyde chloroderivatives are among the more persistent compounds formed. d-nb.infonih.gov The number and position of chlorine substituents also affect physical properties like water solubility. For example, dichlorinated benzaldehydes generally exhibit lower water solubility than their monochlorinated counterparts, which influences their transport in aquatic systems. mdpi.com The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can influence the reactivity of the aromatic ring in further chemical or biological transformations. researchgate.net Therefore, the specific arrangement of two chlorine atoms and a methoxy group in this compound dictates its unique physicochemical properties and, consequently, its environmental persistence and fate.

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., deshielded aldehyde proton at ~10 ppm) .

- HPLC : Quantify purity (>97%) using C18 columns and UV detection at 254 nm .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 219.0 for C8H6Cl2O2).

- Melting point analysis : Compare observed values (e.g., 164–167°C) with literature to detect solvates .

How do substituents (Cl, OCH3) influence the electronic and steric properties of the benzaldehyde core?

Advanced Research Question

- Electron-withdrawing Cl groups : Meta-directing and reduce electron density at the aldehyde, slowing electrophilic attacks.

- Methoxy group : Para-directing via resonance donation increases reactivity at ortho/para positions.

- Steric effects : 2,6-dichloro substitution creates a hindered environment, favoring axial attack in asymmetric syntheses. Experimental validation via Hammett plots or IR spectroscopy (C=O stretching frequency shifts) is recommended .

What purification strategies are effective for isolating this compound from byproducts?

Basic Research Question

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to exploit differential solubility .

- Column chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent removes polar impurities.

- Distillation : For volatile analogs (e.g., 4-Ethylbenzaldehyde), fractional distillation under reduced pressure improves purity .

How can contradictory biological activity data for derivatives of this compound be resolved?

Advanced Research Question

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing Cl with F) and assay against target enzymes .

- Dose-response curves : Use in vitro models (e.g., kinase inhibition) to identify non-linear effects.

- Meta-analysis : Cross-reference with structurally related compounds (e.g., 4-Hydroxybenzaldehyde derivatives) to isolate scaffold-specific effects .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Waste disposal : Neutralize aldehyde residues with sodium bisulfite before disposal .

How can computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Solvent effects : COSMO-RS models predict solvation energies in alternative solvents (e.g., DMSO vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.